methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15893912
InChI: InChI=1S/C29H39NO4/c1-5-6-16-33-17-18-34-27-12-9-23(10-13-27)24-11-14-28-26(19-24)20-25(29(31)32-4)8-7-15-30(28)21-22(2)3/h9-14,19-20,22H,5-8,15-18,21H2,1-4H3/b25-20+
SMILES:
Molecular Formula: C29H39NO4
Molecular Weight: 465.6 g/mol

methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate

CAS No.:

Cat. No.: VC15893912

Molecular Formula: C29H39NO4

Molecular Weight: 465.6 g/mol

* For research use only. Not for human or veterinary use.

methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate -

Specification

Molecular Formula C29H39NO4
Molecular Weight 465.6 g/mol
IUPAC Name methyl (5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-3,4-dihydro-2H-1-benzazocine-5-carboxylate
Standard InChI InChI=1S/C29H39NO4/c1-5-6-16-33-17-18-34-27-12-9-23(10-13-27)24-11-14-28-26(19-24)20-25(29(31)32-4)8-7-15-30(28)21-22(2)3/h9-14,19-20,22H,5-8,15-18,21H2,1-4H3/b25-20+
Standard InChI Key PDFONMQPRVHLQN-LKUDQCMESA-N
Isomeric SMILES CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)OC)CC(C)C
Canonical SMILES CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)OC)CC(C)C

Introduction

Methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. It belongs to the category of azocine derivatives, known for their diverse biological activities. The compound features a tetrahydrobenzo[b]azocine core, an ester functional group, and a butoxyethoxyphenyl substituent, contributing to its chemical reactivity and potential biological activity.

Chemical Formula and Molecular Weight

  • Molecular Formula: C29H39NO4

  • Molecular Weight: Approximately 465.6 g/mol.

Structural Features

  • Tetrahydrobenzo[b]azocine Core: This bicyclic structure is central to the compound's chemical properties.

  • Ester Functional Group: Contributes to its reactivity in organic reactions.

  • Butoxyethoxyphenyl Substituent: Enhances its potential biological activity.

Synthesis and Production

The synthesis of methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate involves multi-step organic reactions. Techniques such as refluxing, microwave-assisted synthesis, or continuous flow methods can be employed to optimize production. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Potential Applications

This compound shows promise in various fields, particularly in medicinal chemistry due to its complex structure and potential biological activities. Similar compounds are often studied for their interactions with biological targets such as enzymes or receptors.

Chemical Reactions

The compound can undergo various chemical reactions typical for esters and heterocycles. Reaction conditions significantly affect the reaction pathways and yields.

Biological Activity

While specific mechanisms for this compound are not well-documented, compounds with similar structures often interact with biological targets through specific binding affinities. Further quantitative data on biological assays would be necessary to elucidate its mechanism fully.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightPotential Applications
Methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylateC29H39NO4465.6 g/molMedicinal chemistry, pharmacology
(E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamideNot specified680.9 g/molBiological activity studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator